3-(4-Fluorophenoxy)oxetane-3-carboxylic acid chemical structure
3-(4-Fluorophenoxy)oxetane-3-carboxylic acid chemical structure
This guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid , a specialized heterocyclic building block.
[1]
Executive Summary
3-(4-Fluorophenoxy)oxetane-3-carboxylic acid is a high-value heterocyclic scaffold used in modern drug discovery. It functions as a metabolically stable, polar bioisostere for traditional
Chemical Structure & Physicochemical Properties[2][3][4]
Structural Analysis
The molecule consists of a four-membered oxetane ether ring substituted at the 3-position with two functional groups:[1]
-
Carboxylic Acid (-COOH): Provides the acidic pharmacophore essential for receptor binding or further derivatization.
-
4-Fluorophenoxy Group (-O-Ph-F): An ether-linked aromatic ring. The fluorine atom at the para-position blocks metabolic hydroxylation and modulates the electronic properties of the phenoxy ring.
The 3,3-disubstitution pattern creates a quaternary center, enforcing a specific vector orientation for the substituents. Unlike cyclobutane, the oxetane ring is puckered (approx. 8-10°), but the oxygen lone pairs provide hydrogen bond acceptance capability, enhancing solubility.
Physicochemical Profile
| Property | Value (Estimated/Experimental) | Significance |
| Formula | - | |
| Molecular Weight | 212.18 g/mol | Fragment-like, suitable for FBDD. |
| ClogP | ~1.2 - 1.5 | Lower than gem-dimethyl analogs (~2.0). |
| pKa (Acid) | ~3.5 - 3.8 | More acidic than acetic acid due to the inductive effect of the oxetane oxygen and phenoxy group. |
| TPSA | ~66 Ų | Good polarity for membrane permeability. |
| H-Bond Acceptors | 4 | Oxetane oxygen + Carboxyl oxygens + Phenoxy oxygen. |
Synthetic Pathways[5][6][7][8][9]
The synthesis of 3,3-disubstituted oxetanes typically avoids direct substitution on the strained ring due to the poor reactivity of tertiary oxetanyl electrophiles. The most robust route constructs the ring around the quaternary center, starting from acyclic precursors like pentaerythritol derivatives.
Primary Route: The "Oxetane-Methanol" Oxidation Strategy
This pathway builds the 3-(aryloxy)oxetane core first as a hydroxymethyl derivative, which is then oxidized to the target acid.
Step 1: Etherification of Pentaerythritol Precursor
The synthesis begins with 3-bromo-2,2-bis(bromomethyl)propan-1-ol (or a tri-halo pentaerythritol derivative). Reaction with 4-fluorophenol under basic conditions installs the phenoxy ether.
Step 2: Intramolecular Cyclization
Treatment with a strong base (e.g., NaH or NaOH) induces double intramolecular displacement (or single displacement if starting from a diol-monohalide) to close the oxetane ring, yielding [3-(4-fluorophenoxy)oxetan-3-yl]methanol .
Step 3: Oxidation to Carboxylic Acid
The primary alcohol is oxidized to the carboxylic acid. Mild conditions are preferred to avoid acid-catalyzed ring opening.
-
Reagents: TEMPO/NaOCl (Anelli oxidation) or RuCl₃/NaIO₄.
-
Avoid: Jones reagent (strongly acidic) unless buffered.
Figure 1: Synthetic workflow for 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid via the hydroxymethyl intermediate.
Medicinal Chemistry Applications
Bioisosterism
This compound serves as a bioisostere for:
- -Aryloxy Acetic Acids: (e.g., PPAR agonists like Clofibric acid). The oxetane ring restricts conformational freedom, potentially locking the pharmacophore in a bioactive conformation.
-
Gem-Dimethyl Groups: Replacing a >C(CH3)2 group with an oxetane ring (>C3H4O) reduces lipophilicity (lowering LogP by ~0.5–1.0 unit) and blocks CYP450 metabolic hotspots (methyl oxidation).
Metabolic Stability
-
Oxetane Core: The quaternary carbon at position 3 prevents metabolic oxidation at that site.
-
4-Fluorophenoxy: The fluorine atom blocks para-hydroxylation of the phenyl ring, a common clearance pathway for phenoxy ethers.
Solubility Enhancement
The oxetane oxygen acts as a hydrogen bond acceptor.[2] Unlike a carbocyclic analog (cyclobutane), the oxetane derivative typically exhibits 10–50 fold higher aqueous solubility, a critical parameter for oral bioavailability.
Detailed Experimental Protocol
Note: This protocol is a generalized procedure based on standard oxetane chemistry (e.g., Wuitschik et al., 2008).
Phase 1: Synthesis of [3-(4-Fluorophenoxy)oxetan-3-yl]methanol
-
Reagents: 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate (2.5 eq), DMF (Solvent).
-
Procedure:
-
Dissolve the bromide and phenol in DMF.
-
Add
and heat to 80-100°C for 12-24 hours. -
Mechanism:[3][4][5][6][7] Initial ether displacement followed by intramolecular cyclization of the remaining bromomethyl groups (via transient epoxide or direct closure).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Phase 2: Oxidation to Carboxylic Acid
-
Reagents: Oxetane methanol intermediate (1.0 eq), TEMPO (0.1 eq), NaOCl (2.5 eq), NaBr (0.5 eq),
(buffer), DCM/Water. -
Procedure:
-
Dissolve alcohol in DCM/Water mixture with TEMPO and NaBr.
-
Cool to 0°C. Add buffered NaOCl solution dropwise.
-
Monitor by TLC. The reaction converts the primary alcohol to the acid.
-
Quench: Add aqueous sodium thiosulfate.
-
Isolation: Acidify aqueous layer carefully to pH ~3-4 with dilute HCl (Do not go too acidic to protect the ring). Extract with DCM.
-
Result: 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid as a white/off-white solid.
-
Safety & Handling
-
Acid Sensitivity: Oxetanes are prone to acid-catalyzed ring opening (polymerization or hydrolysis to diols). Avoid storage in strongly acidic media.
-
Stability: The 3-carboxyl group is stable, but the compound should be stored at low temperature (4°C) under inert atmosphere to prevent spontaneous decarboxylation or ring strain release over long periods.
-
Toxicity: As a fluorinated ether, standard laboratory safety (gloves, fume hood) is required. Specific toxicological data is limited for this research compound.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in pharmaceuticals: looking beyond intuition." Science, 317(5846), 1881-1886.
Sources
- 1. CAS 114012-41-8: 3-oxetanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
